Sacubitril

Description

Properties

IUPAC Name |

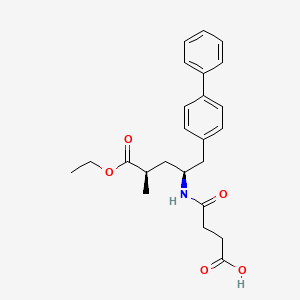

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-UTKZUKDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164370 | |

| Record name | Sacubitril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149709-62-6 | |

| Record name | Sacubitril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149709-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sacubitril [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sacubitril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sacubitril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4S)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SACUBITRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17ERJ0MKGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Telescoped Gas-Liquid Reactions

Continuous flow systems have revolutionized the synthesis of this compound’s biphenyl intermediate. The Heck coupling of 4-iodobiphenyl with ethylene under palladium catalysis achieves near-quantitative yields in tube-in-tube reactors, avoiding batch-mode limitations in gas handling. Subsequent anti-Markovnikov Wacker oxidation in a PhMe/BuOH (1:6) solvent system produces acetaldehyde with 80% yield and 86:14 aldehyde-to-ketone selectivity. Inline QuadraPure resin columns enable efficient removal of metal residues, reducing downstream purification burdens.

Esterification and Deprotection

Final steps employ thionyl chloride in ethanol for simultaneous esterification and tert-butoxycarbonyl (Boc) deprotection, yielding this compound hydrochloride in 99% yield. Chiral HPLC confirms 93:7 enantiomeric purity, meeting pharmaceutical standards. Flow chemistry reduces reaction times from days to hours compared to batch methods, though scalability requires further optimization for heterogeneous mixtures.

Traditional Batch Synthesis and Salt Formation

Acid Halide Activation

Batch-mode protocols activate this compound’s carboxylic acid using thionyl chloride, forming the acid chloride intermediate. Ethanol quenching regenerates the ethyl ester while removing the Boc group, exposing the primary amine for succinic anhydride acylation. The freebase form’s poor crystallinity necessitates salt formation, with calcium and sodium salts preferred for stability.

Calcium Salt Isolation

Chinese patent CN108373423B details direct calcium salt synthesis via succinic anhydride acylation in dimethylformamide (DMF) with calcium hydroxide. Refining with ethanol/water (1:1) achieves 88.6% yield and 99.6% HPLC purity. This method bypasses sodium salt intermediates, simplifying isolation:

| Parameter | Value | Source |

|---|---|---|

| Yield | 88.6% | |

| Purity (HPLC) | 99.6% | |

| Isomer Content | ≤0.1% | |

| Refining Solvent | Ethanol/water (1:1) |

Patent-Based Crystallization Strategies

Dicyclohexylamine Salt Formation

US Patent 10,221,145 describes this compound dicyclohexylamine salt precipitation from ethyl acetate at 0–5°C, achieving 81% yield after vacuum drying. The molar ratio of this compound to dicyclohexylamine (1:1.05) ensures complete salt formation, with isopropyl acetate/acetonitrile mixtures optimizing crystallization.

LCZ696 Supramolecular Complexation

Kilo-scale preparation of the this compound/valsartan complex involves neutralizing this compound calcium salt to its freebase, followed by valsartan complexation in isopropyl acetate/acetone. Sodium hydroxide addition crystallizes the trisodium salt hemihydrate, validated by X-ray diffraction.

Critical Analysis of Stereochemical Control

Hydrogenation Challenges

Early routes suffered from poor stereoselectivity in rhodium- or ruthenium-catalyzed hydrogenation, requiring multiple recrystallizations. Modern approaches use isopropyl acetate/petroleum ether (1:1) refining for (2R,4S)-stereochemistry, reducing isomer content to ≤0.1%.

Solvent System Innovations

Switching from dichloromethane to ethanol/water mixtures in calcium salt isolation lowers toxicity and improves phase separation. Flow systems replace tetrahydrofuran with PhMe/BuOH, enhancing Wacker oxidation selectivity.

Industrial Scalability and Cost Considerations

Catalyst Recovery

QuadraPure sulfonic acid (QP-SA) and thiourea (QP-TU) resins recover 95% of palladium catalysts from Heck coupling streams, reducing metal waste. In contrast, batch methods require costly palladium-on-carbon filtration.

Energy Efficiency

Flow chemistry reduces heating/cooling cycles by 70% compared to batch-mode esterification. Patent US10,221,145 reports 35°C drying temperatures for salt isolation, minimizing thermal degradation.

Chemical Reactions Analysis

Synthetic Pathways

Sacubitril’s synthesis involves multi-step reactions to establish its stereochemistry and functional groups. Two primary routes are documented:

Key Chemical Reactions

Degradation and Metabolism

-

Hydrolysis to LBQ657 : this compound is hydrolyzed by esterases to its active metabolite, LBQ657, which inhibits neprilysin (NEP). This reaction occurs rapidly in vivo (t₁/₂ = 1.1 hours) .

-

Neprilysin Inhibition : LBQ657 binds competitively to NEP’s active site, coordinating with the zinc ion via its carboxylate group and occupying S1, S1’, and S2’ subpockets (structural resolution: 2.0 Å) .

Derivatization Reactions

This compound’s amine group reacts with carboxylic acids to form derivatives with potential biological activity:

-

Synthesis of 5a–v Derivatives : Ethyl ester hydrochloride of this compound reacts with substituted carboxylic acids (e.g., benzoic, cinnamic acids) under coupling conditions. Products show antifungal and antibacterial properties .

Stereochemical Control and Isomer Analysis

-

Stereoisomer Synthesis : All four stereoisomers of this compound’s intermediate were synthesized via chiral pool (L-pyroglutamic acid) and resolution methods. Characterized by HPLC, NMR, and MS for quality control .

-

Critical Impurities : Diastereomers (2R,4R and 2S,4S) are controlled to <0.15% in the final API .

Mechanistic Insights

Scientific Research Applications

Clinical Applications

-

Heart Failure with Reduced Ejection Fraction (HFrEF)

- Efficacy : The PARADIGM-HF trial demonstrated that sacubitril/valsartan significantly reduces mortality and hospitalization rates in patients with HFrEF compared to traditional therapies like enalapril .

- Mechanism : this compound/valsartan mitigates cardiac remodeling and improves left ventricular ejection fraction (LVEF) by inhibiting cardiomyocyte cell death and hypertrophy through various signaling pathways .

- Heart Failure with Mid-range Ejection Fraction (HFmrEF)

- Chronic Kidney Disease (CKD)

- Perioperative Cardiac Surgery

Table 1: Summary of Clinical Trials Involving this compound/Valsartan

Case Studies

-

Case Study on HFrEF Management

- A 65-year-old male with HFrEF was treated with this compound/valsartan after inadequate response to standard ACE inhibitors. Over six months, his LVEF improved from 30% to 45%, and he reported significant symptom relief.

- Case Study on CKD Patients

Mechanism of Action

2R,4S-Sacubitril is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases. Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptides. These peptides work mainly by reducing blood volume, leading to vasodilation, natriuresis, and diuresis .

Comparison with Similar Compounds

Key Differentiators of this compound

- Dual Mechanism : Unlike standalone NEP inhibitors or RAAS blockers, this compound/valsartan uniquely combines NEP inhibition with angiotensin receptor blockade.

- Structural Flexibility : this compound’s ethyl ester group allows prodrug activation to LBQ657, ensuring targeted NEP inhibition in vivo .

- Clinical Versatility: Demonstrated efficacy in both de novo and chronic HF, with benefits extending to renal and pulmonary protection .

Biological Activity

Sacubitril, a component of the combination drug this compound/valsartan (Entresto), is primarily used in the treatment of heart failure with reduced ejection fraction (HFrEF). Its biological activity is mainly attributed to its role as a neprilysin inhibitor, which enhances the levels of natriuretic peptides and other vasoactive substances. This article explores the mechanisms, clinical implications, and research findings related to the biological activity of this compound.

This compound functions by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides, bradykinin, and angiotensin II. By blocking this enzyme, this compound increases the availability of these peptides, leading to several beneficial cardiovascular effects:

- Inhibition of Cardiomyocyte Cell Death : this compound reduces cardiomyocyte apoptosis through the activation of pathways involving p53 and AKT1/AKT3, which are crucial for cell survival and hypertrophy regulation .

- Cardiac Remodeling : The drug promotes reverse remodeling in the heart by reducing left ventricular end-diastolic pressure and improving myocardial contractility .

- Vasodilation : Increased levels of bradykinin contribute to vasodilation, lowering systemic vascular resistance and improving cardiac output .

Clinical Trials and Findings

Several key clinical trials have assessed the efficacy and safety of this compound/valsartan in various populations:

- PARADIGM-HF Trial : This landmark trial demonstrated that this compound/valsartan significantly reduced cardiovascular mortality and hospitalization due to heart failure compared to enalapril. The study reported a 20% reduction in the risk of death from cardiovascular causes or hospitalization for heart failure .

- LIFE Trial : A phase 4 trial focusing on patients with advanced heart failure (NYHA class IV) found that this compound/valsartan was well-tolerated but did not show superiority over valsartan alone in this specific population due to early termination related to COVID-19 .

- PARAMOUNT Trial : This trial highlighted improvements in biomarkers such as N-terminal pro-brain natriuretic peptide (NT-proBNP) levels and left atrial size in patients treated with this compound/valsartan compared to valsartan alone .

Pharmacokinetics

This compound is rapidly absorbed and undergoes extensive metabolism primarily by esterases to form its active metabolite, LBQ657. The pharmacokinetic profile indicates that peak plasma concentrations occur within 1.5 hours after oral administration, with a half-life of approximately 13 hours. It is important to note that renal impairment can affect its clearance, necessitating dose adjustments in certain populations .

Data Table: Summary of Key Clinical Trials

Case Studies

Recent studies have illustrated the effectiveness of this compound/valsartan in diverse patient populations:

- A study involving elderly patients with HFrEF showed significant reductions in hospitalizations and improved quality of life metrics when treated with this compound/valsartan compared to standard therapy.

- In a pediatric cohort, while initial findings suggested no superiority over enalapril, ongoing research continues to explore its safety and efficacy in younger populations .

Q & A

Q. What is the pharmacological rationale for combining sacubitril with valsartan in clinical studies?

this compound, a neprilysin inhibitor, increases natriuretic peptides (e.g., ANP, BNP) by preventing their degradation, while valsartan blocks angiotensin II receptors. This dual mechanism targets both neurohormonal activation (via RAAS inhibition) and compensatory vasodilation/natriuresis, making it synergistic for conditions like heart failure with reduced ejection fraction (HFrEF). Methodologically, preclinical studies should validate receptor binding affinity (e.g., IC50 for neprilysin inhibition ) and hemodynamic effects in animal models before clinical translation .

Q. How can researchers design robust HPLC methods for this compound quantification in pharmaceutical formulations?

A validated reverse-phase HPLC method using a C18 column (e.g., 150 mm × 3.0 mm) with gradient elution (mobile phase: 0.05% trifluoroacetic acid in water/acetonitrile) and UV detection at 254 nm effectively separates this compound from its degradation products. Key parameters include specificity, linearity (r² > 0.999), precision (RSD < 2%), and recovery rates (98–102%). Forced degradation studies under acidic/alkaline, oxidative, and thermal conditions are critical to confirm method robustness .

Q. What are the primary endpoints and inclusion criteria for phase III trials evaluating this compound/valsartan in HFrEF?

Standard endpoints include cardiovascular mortality, HF hospitalization rates, and changes in left ventricular ejection fraction (LVEF). Inclusion criteria typically involve NYHA class II–IV, LVEF ≤40%, and elevated natriuretic peptides (e.g., NT-proBNP ≥600 pg/mL). Trial design should reference the PARADIGM-HF framework, which compared this compound/valsartan to enalapril using a randomized, double-blind protocol .

Advanced Research Questions

Q. How should researchers address conflicting data on this compound/valsartan’s efficacy in non-HFrEF populations (e.g., HFpEF)?

Conflicting results (e.g., from PARAGON-HF vs. PARAMOUNT trials) may arise from differences in patient phenotypes, biomarkers (e.g., NT-proBNP thresholds), or trial duration. Researchers should conduct subgroup analyses stratified by ejection fraction, comorbidities (e.g., hypertension), and biomarker profiles. Network meta-analyses comparing this compound/valsartan to other RAAS inhibitors can clarify context-dependent efficacy .

Q. What methodological considerations apply when integrating real-world evidence (RWE) with RCT data for this compound/valsartan safety analysis?

RWE studies must account for confounding factors (e.g., adherence rates, comorbidities) using propensity score matching or inverse probability weighting. Safety endpoints like hyperkalemia or hypotension should align with RCT definitions (e.g., PARADIGM-HF criteria). Combining RWE with trial data via meta-analysis requires heterogeneity testing (I² statistic) and sensitivity analyses to validate consistency .

Q. How can researchers optimize forced degradation protocols to predict this compound stability in novel drug formulations?

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should monitor degradation products via HPLC-MS. Stress conditions (e.g., 0.1N HCl, 3% H₂O₂) must exceed normal storage challenges. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while impurity profiling ensures compliance with ICH Q3B thresholds (e.g., ≤0.15% total impurities) .

Q. What statistical approaches are recommended for analyzing this compound/valsartan’s dose-response relationship in hypertension studies?

Bayesian hierarchical models or mixed-effects regression can handle sparse data from dose-ranging trials. Primary outcomes (e.g., systolic BP reduction) should adjust for baseline covariates (age, renal function). Dose-response curves from network meta-analyses (e.g., comparing 50 mg, 100 mg, 200 mg twice daily) can identify minimally effective doses while controlling for adverse events .

Q. How do researchers evaluate this compound/valsartan’s impact on endothelial function and arterial stiffness in mechanistic studies?

Flow-mediated dilation (FMD) and pulse-wave velocity (PWV) are gold-standard endpoints. Trials should use high-resolution ultrasound for FMD and applanation tonometry for PWV, with blinded assessors to reduce bias. Meta-analyses pooling data from RCTs (e.g., comparing this compound/valsartan to ACEIs/ARBs) must account for study heterogeneity via random-effects models .

Emerging Research Directions

Q. What novel biomarkers could enhance patient stratification for this compound/valsartan therapy?

Beyond NT-proBNP, emerging candidates include galectin-3 (fibrosis marker), ST2 (myocardial stress), and urinary cGMP (neprilysin activity surrogate). Omics approaches (e.g., proteomics, metabolomics) in biobanked samples from trials like PARADIGM-HF may identify predictive signatures. Machine learning models integrating multi-omics data could refine responder/non-responder classification .

Q. How can researchers design trials to evaluate this compound/valsartan in combination with SGLT2 inhibitors (e.g., dapagliflozin)?

Factorial design RCTs (e.g., this compound/valsartan ± SGLT2 inhibitor) with primary endpoints like CV mortality/HF hospitalization are optimal. Mechanistic sub-studies should assess synergistic effects on renal function (e.g., eGFR slope) and myocardial energetics (via cardiac MRI). Safety monitoring must prioritize volume depletion and ketoacidosis risks .

Methodological Resources

- Systematic Reviews : Follow PRISMA guidelines; use Cochrane RCT filters for database searches (e.g., PubMed, Embase) .

- Cost-Effectiveness Models : Prioritize parameters with highest impact on ICERs (e.g., cardiovascular mortality reduction, drug cost) .

- Bibliometric Analysis : Tools like VOSviewer or CiteSpace map research trends; keywords like "fibrosis" and "oxidative stress" indicate emerging foci .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.